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molecular formula C13H24O3 B8714382 2-Oxopropyl decanoate CAS No. 88357-28-2

2-Oxopropyl decanoate

Cat. No. B8714382
M. Wt: 228.33 g/mol
InChI Key: XKHMLFXNHNEDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04546197

Procedure details

1-Decanoyloxypropan-2-one (44.3 g, 0.194 mole) was dissolved in a solution of tetrahydrofuran (1100 cm3) and benzene (200 cm3). After cooling to 5°, ice water (80 cm3) was added. Sodium borohydride (11 g, 0.291 mole) was added to the stirred solution in small proportions to maintain the temperature at 5°. After addition the reaction was stirred at 5° for 45 minutes and glacial acetic acid (14 cm3) was added dropwise. Stirring at 5° was continued for a further 30 minutes. Diethyl ether and chloroform (200 cm3 each) were added and the mixture washed with water (2×200 cm3), a 1% sodium bicarbonate solution (200 cm3) and brine (200 cm3). The organic phase was dried over sodium sulphate and evaporated to yield 1-decanoyloxypropan-2-ol as a colorless liquid (44.0 g, 0.191 mole, 98%), ir (neat) 3600-3100, 2920, 2860, 1730, 1460, 1375, 1240, 1175, 1110, 1055 cm-1 ; pmr (CDCI3) δ 4.0 (m, 2 H), 3.6 (m, 1 H), (D2) m 1 H), 2.3 (t, 2 H), 2.0-1.0 (bm, 17 H) and 0.85 (t, 3 H) ppm.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH2:13][C:14](=[O:16])[CH3:15])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[BH4-].[Na+].C(O)(=O)C.C(OCC)C>O1CCCC1.C1C=CC=CC=1.C(Cl)(Cl)Cl>[C:1]([O:12][CH2:13][CH:14]([OH:16])[CH3:15])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)OCC(C)=O
Name
Quantity
1100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
80 mL
Type
reactant
Smiles
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 5° for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5°
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 5°
ADDITION
Type
ADDITION
Details
After addition the reaction
STIRRING
Type
STIRRING
Details
Stirring at 5°
WAIT
Type
WAIT
Details
was continued for a further 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the mixture washed with water (2×200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)OCC(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.191 mol
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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